N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Description
N-(4,6-Dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a heterocyclic compound characterized by a fused benzothiazole-thiazole core with chloro and methylsulfanyl substituents. These analogs share a common [1,3]thiazolo[4,5-g][1,3]benzothiazole scaffold, with variations in substituents influencing physicochemical and biological properties .
Properties
IUPAC Name |
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N4S4/c1-23-16-20-9-3-2-8-12(13(9)26-16)25-14(19-8)22-15-21-11-7(18)4-6(17)5-10(11)24-15/h2-5H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDHYVVAKOIFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core through a cyclization reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of Chlorine Atoms: Chlorination of the benzothiazole core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Coupling of Benzothiazole and Thiazole Moieties: The final step involves coupling the chlorinated benzothiazole with the thiazole moiety under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi at concentrations ranging from 12.5 to 100 μg/mL .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies have demonstrated that benzothiazole derivatives can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Histone Deacetylase Inhibition
Another promising application is in the inhibition of histone deacetylases (HDACs), which are implicated in cancer progression. Compounds derived from benzothiazole scaffolds have been shown to effectively inhibit HDAC activity, thus contributing to their anticancer effects .
Agricultural Applications
Pesticidal Activity
this compound has potential as a pesticide. Its structural features suggest that it may act against various agricultural pests and pathogens. Preliminary studies indicate effective pest control at low concentrations .
Materials Science
Polymeric Applications
The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and UV resistance. Research has shown that benzothiazole derivatives can improve the mechanical strength of polymers when used as additives .
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Efficacy Study
A study assessed the antimicrobial efficacy of various benzothiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) as low as 50 μg/mL against resistant strains of bacteria . -
Anticancer Screening
In vitro assays evaluated the anticancer potential of benzothiazole derivatives on multiple cancer cell lines. The results showed significant cytotoxicity with IC50 values indicating strong antiproliferative effects on MCF-7 cells compared to control groups .
Mechanism of Action
The mechanism of action of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DprE1, which is essential for the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound differs from its closest analog, 7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine , by the addition of a 4,6-dichloro-1,3-benzothiazol-2-yl group and a methylsulfanyl moiety at position 2. Key structural and property comparisons are summarized below:
The chloro substituents likely enhance electrophilicity and binding affinity to biological targets, while the methylsulfanyl group may influence metabolic stability .
Spectroscopic Comparisons
While NMR data for the target compound are unavailable, studies on structurally related molecules (e.g., rapamycin analogs) demonstrate that substituent-induced chemical shift changes in specific regions (e.g., positions 29–36 and 39–44) can pinpoint structural modifications . For example:
Biological Activity
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including antimicrobial, antifungal, and cytotoxic effects. We will also discuss structure-activity relationships (SAR) and summarize relevant case studies and research findings.
Chemical Structure
The compound features a unique structure that combines multiple heterocyclic rings. The presence of thiazole and benzothiazole moieties contributes to its pharmacological properties. The dichloro substitution is believed to enhance its biological activity by influencing electronic properties and molecular interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of benzothiazole have shown significant activity against various bacterial strains:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound 73 | 30 | Candida albicans |
| Compound 75 | 6.25 | Klebsiella pneumoniae, Pseudomonas aeruginosa |
| Compound 76 | 32 | Escherichia coli, Fusarium oxysporum |
The structure–activity relationship indicates that modifications to the thiazole ring can enhance antibacterial efficacy, particularly through the introduction of electron-withdrawing groups .
Antifungal Activity
The compound's antifungal activity has also been evaluated. In a comparative study:
| Compound | MIC (mM) | Target Organisms |
|---|---|---|
| Compound A | 4.01 | Aspergillus niger |
| Compound B | 3.92 | Candida albicans |
These results suggest that the compound may possess significant antifungal properties, particularly against common pathogens in clinical settings .
Cytotoxicity
Cytotoxic studies have demonstrated that certain derivatives exhibit selective toxicity towards cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
This indicates potential for further development as an anticancer agent .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives showed that compounds with dichloro substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts. The presence of the sulfonyl group was particularly noted as beneficial for antimicrobial action .
Case Study 2: Structure-Activity Relationship
Research into the SAR of benzothiazole derivatives found that modifications at the para position significantly affected biological activity. Compounds with electron-withdrawing groups demonstrated improved potency against bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
